Dihydropedicin

Description

Contextualization within Natural Products Chemistry and Chalcone (B49325) Research

Natural products chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. These compounds, often referred to as secondary metabolites, are a rich source of lead compounds for drug discovery. Within this vast field, chalcones and their derivatives represent a significant area of study. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

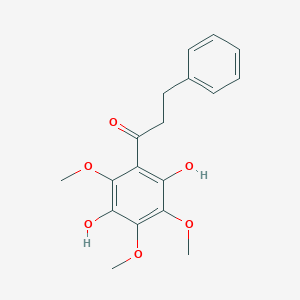

Dihydropedicin is classified as a dihydrochalcone (B1670589), meaning it is a reduced form of a chalcone where the carbon-carbon double bond in the three-carbon bridge has been saturated. This structural modification distinguishes it from the more widely studied chalcones and can significantly influence its chemical properties and biological activities. The molecular formula for this compound has been identified as C18H20O6. Based on this and its classification, its likely chemical name is 2',4',6'-trihydroxy-3',5'-dimethyl-beta-phenylpropiophenone.

Overview of this compound's Significance in Phytochemistry and Potential Biological Exploration

The significance of this compound in phytochemistry is primarily linked to its recent identification in several species of Australian Myrtles. Phytochemical investigations of Syzygium anisatum (Aniseed Myrtle), Backhousia citriodora (Lemon Myrtle), and Backhousia myrtifolia (Cinnamon Myrtle) have revealed the presence of this compound in their leaves. The discovery of this compound in these specific plant species contributes to the chemotaxonomic understanding of the Myrtaceae family and highlights these plants as potential sources of novel bioactive molecules.

While direct and extensive biological studies on isolated this compound are limited, the known bioactivities of the plant extracts in which it is found, as well as the general pharmacological profile of dihydrochalcones, suggest potential avenues for exploration. Research on extracts from Australian Myrtles has indicated antioxidant properties. nih.govausbushfoods.comnih.gov Dihydrochalcones as a class have been investigated for a range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. Therefore, it is hypothesized that this compound may share some of these properties. Further research is necessary to isolate this compound in sufficient quantities and conduct specific bioassays to determine its cytotoxic, antioxidant, and anti-inflammatory potential. At present, there is no available academic literature detailing the specific synthesis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-8,20-21H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHRZJVVWOTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Dihydropedicin

Identification of Natural Sources

Dihydropedicin has been identified in both Australian native flora and specific species within the Fissistigma genus.

Recent investigations have identified this compound in the leaves of several Australian Myrtles, including aniseed myrtle (Syzygium anisatum), lemon myrtle (Backhousia citriodora), and cinnamon myrtle (Backhousia myrtifolia) wikipedia.orgnih.govnih.gov. Its identification in these plants was achieved through advanced analytical techniques such as liquid chromatography-electrospray ionization-quadrupole time-of-flight tandem mass spectrometry (LC-ESI-QTOF-MS/MS) wikipedia.orgnih.govnih.gov. Specifically, this compound was detected in positive ionization mode at a mass-to-charge ratio (m/z) of 333.1341 wikipedia.orgnih.gov. This discovery broadens the known natural repertoire of this compound beyond previously established sources.

Table 1: Identification of this compound in Australian Myrtles

| Plant Species | Detection Method | m/z (Positive Mode) | Reference |

| Syzygium anisatum | LC-ESI-QTOF-MS/MS | 333.1341 | wikipedia.orgnih.gov |

| Backhousia citriodora | LC-ESI-QTOF-MS/MS | 333.1341 | wikipedia.orgnih.gov |

| Backhousia myrtifolia | LC-ESI-QTOF-MS/MS | 333.1341 | wikipedia.orgnih.gov |

This compound is well-documented as a chalcone (B49325) derivative isolated from the herbs of Fissistigma lanuginosum. Furthermore, it has also been reported as a constituent of Fissistigma oldhamii. The isolation of this compound from Fissistigma lanuginosum has been achieved through bioassay-guided fractionation of ethyl acetate (B1210297) extracts. This indicates that these Fissistigma species represent significant natural reservoirs for this compound and related chalcones.

Advanced Extraction and Purification Protocols for Chalcone Derivatives

The isolation of chalcone derivatives, including this compound, from complex plant matrices necessitates optimized extraction and purification strategies.

Solvent extraction is a fundamental step in isolating chalcones from plant materials. Common solvents employed for this purpose include ethyl acetate, ethanol (B145695), and acetone. For instance, the isolation of this compound from Fissistigma lanuginosum involved the use of ethyl acetate extracts. Optimization of solvent-based extraction protocols often considers factors such as solvent polarity, temperature, and extraction time to maximize the yield of target compounds. Innovative techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have also been explored for chalcone recovery, potentially offering enhanced efficiency and reduced processing times compared to conventional methods nih.gov.

Following initial extraction, crude extracts containing chalcone derivatives undergo purification using various chromatographic methods. Column chromatography is a widely utilized technique, employing stationary phases such as silica (B1680970) gel or C18-OPN columns, and mobile phases like acetonitrile (B52724) or mixtures of hexane (B92381) and ethyl acetate for effective separation. Recrystallization is also a common purification step, particularly for compounds that can form stable solid forms, helping to remove trace impurities and achieve high purity. High-performance liquid chromatography (HPLC) is extensively used not only for the purification of chalcone derivatives but also for their quantitative analysis and purity determination.

Structural Elucidation and Characterization of Dihydropedicin

Spectroscopic and Spectrometric Approaches for Structure Confirmation

The definitive identification and structural confirmation of a novel or isolated compound such as one belonging to the dihydropyridine (B1217469) family relies on a combination of advanced analytical techniques. Among these, mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable. These methods provide orthogonal information, concerning the mass-to-charge ratio and fragmentation patterns, and the precise arrangement and connectivity of atoms within the molecule, respectively.

Application of Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS)

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) is a powerful hybrid technique for the analysis of complex mixtures and the characterization of individual compounds. The process begins with the separation of the analyte from a sample matrix using high-performance liquid chromatography (HPLC). The eluent is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.

The high-resolution QTOF mass analyzer then provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion. For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides critical information about the compound's substructures. For dihydropyridine derivatives, common fragmentation pathways involve the loss of substituents from the dihydropyridine ring and cleavages within ester or side-chain moieties. researchgate.net

Table 1: Illustrative LC-ESI-QTOF-MS/MS Data for a Representative Dihydropyridine Compound

| Parameter | Observation | Interpretation |

| Parent Ion (m/z) | 347.1492 [M+H]⁺ | Corresponds to the protonated molecule. High-resolution mass suggests a specific elemental formula. |

| MS/MS Fragments (m/z) | 318.1335 | Loss of an ethyl group (-C₂H₅) |

| 286.0866 | Subsequent loss of a methanol (B129727) molecule (-CH₃OH) | |

| 242.1021 | Cleavage involving the ester side chain | |

| Proposed Fragmentation | The fragmentation pattern is consistent with the structure of a substituted 1,4-dihydropyridine, showing characteristic losses related to its functional groups. nih.gov | Provides a fingerprint for structural confirmation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chalcone (B49325) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. Through various experiments, including ¹H NMR, ¹³C NMR, and 2D techniques like COSY, HSQC, and HMBC, a complete picture of the molecular skeleton can be assembled.

For a dihydropyridine derivative, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. Key characteristic signals for a 1,4-dihydropyridine core include a singlet for the proton at the C-4 position and a signal for the NH proton. scielo.br The chemical shifts and splitting patterns of protons on the substituents provide further structural details.

¹³C NMR spectroscopy complements this by providing the number of chemically non-equivalent carbon atoms. The chemical shifts of carbons in the dihydropyridine ring are characteristic; for instance, C-2 and C-6 typically appear at higher chemical shifts (around 146 ppm) compared to C-3 and C-5 (around 100 ppm). scielo.br

Table 2: Illustrative ¹H and ¹³C NMR Data for a Representative 1,4-Dihydropyridine Compound in CDCl₃

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.21-7.35 (m, 5H) | Aromatic-H | 167.8 | C=O (Ester) |

| 5.89 (s, 1H) | NH | 144.2 | C-2, C-6 |

| 4.96 (s, 1H) | H-4 | 129.5 | Aromatic-CH |

| 4.07 (q, 4H) | -OCH₂- | 128.2 | Aromatic-CH |

| 2.30 (s, 6H) | C2,6-CH₃ | 127.1 | Aromatic-C |

| 1.21 (t, 6H) | -CH₂CH₃ | 104.1 | C-3, C-5 |

| 60.0 | -OCH₂- | ||

| 39.9 | C-4 | ||

| 19.7 | C2,6-CH₃ | ||

| 14.6 | -CH₂CH₃ |

Data adapted from published values for similar structures for illustrative purposes. rsc.orgresearchgate.net

Complementary Analytical Techniques for Structural Purity and Identity

While LC-MS/MS and NMR are primary tools for structural elucidation, other techniques are often employed to confirm purity and provide complementary structural information. Gas chromatography-mass spectrometry is one such valuable method, particularly for compounds that are thermally stable and volatile.

Gas Chromatography-Mass Spectrometry (GC-MS) in Chalcone Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile organic compounds. For the analysis of certain dihydropyridine derivatives, derivatization may sometimes be necessary to increase volatility and thermal stability. nih.gov

Once the compound is volatilized and separated on the GC column, it enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. Unlike the soft ionization of ESI, EI is a high-energy technique that causes extensive and reproducible fragmentation of the molecule. This fragmentation pattern serves as a chemical fingerprint that can be compared to spectral libraries for identification. The mass spectral fragmentation patterns for dihydropyridine parent drugs are significantly different from their oxidation products, which can also be monitored by this technique. nih.gov

Table 3: Illustrative GC-MS Fragmentation Data for a Representative Dihydropyridine Compound

| Retention Time (min) | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |

| 15.2 | 345 [M]⁺ | 316, 300, 272, 240 | The fragmentation pattern is characteristic of a 1,4-dihydropyridine structure under electron ionization, showing losses of ester and alkyl substituents. nih.govoup.com |

Synthetic Strategies and Chemical Modification of Dihydropedicin Analogues

De Novo Chemical Synthesis of Chalcone (B49325) Scaffolds

The de novo chemical synthesis of chalcone scaffolds primarily relies on condensation reactions between aromatic aldehydes and aryl ketones.

The most common and traditional method for chalcone synthesis is the Claisen-Schmidt condensation (an aldol (B89426) condensation), which involves the reaction of an aromatic aldehyde with an acetophenone (B1666503) (or other aryl methyl ketone) acs.orgiiste.orgsaudijournals.comeurekaselect.comchemrevlett.commdpi.com. This reaction can be effectively catalyzed by either acids or bases.

Base-Catalyzed Condensation: Historically, strong alcoholic bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or barium hydroxide (Ba(OH)₂) in solvents like methanol (B129727) or ethanol (B145695) are frequently employed iiste.orgsaudijournals.comchemrevlett.commdpi.comacs.orgrsc.org. This method typically proceeds via the formation of an enolate ion from the ketone, which then undergoes nucleophilic attack on the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone (chalcone) iiste.org. Reaction times can vary, with some syntheses completing in a few hours at room temperature iiste.org.

Acid-Catalyzed Condensation: While base catalysis is prevalent, acid-catalyzed condensation is also a viable route, particularly advantageous when hydroxyl groups are present on the reactants, as it avoids the need for prior protection of these groups saudijournals.com. Common acids used include acetic acid, concentrated hydrochloric acid, phosphoric acid, concentrated sulfuric acid, or Lewis acids like AlCl₃ and BF₃-EtO₂ acs.orgacs.orgnih.govnih.gov. The mechanism typically involves the formation of an enol, which then attacks the protonated aldehyde, followed by water elimination iiste.org. For instance, concentrated sulfuric acid in ethanol has been reported to yield good results acs.org.

Other recognized strategies for chalcone synthesis, besides Claisen-Schmidt condensation, include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Wittig and Julia-Kocienski olefination reactions, and Friedel-Crafts acylation reactions mdpi.comacs.orgekb.eg.

Table 1: Common Catalysts and Conditions for Chalcone Synthesis

| Catalyst Type | Examples of Catalysts | Solvent(s) Typically Used | Reaction Type |

| Base | NaOH, KOH, Ba(OH)₂, LiOH | Ethanol, Methanol | Claisen-Schmidt Condensation |

| Acid | Acetic acid, HCl, H₂SO₄, H₃PO₄, BF₃-EtO₂, AlCl₃ | Ethanol | Claisen-Schmidt Condensation |

| Other | Pd(PPh₃)₄, CsCO₃ (for Suzuki) | Toluene | Cross-coupling reactions |

In response to environmental concerns associated with traditional chemical syntheses, green chemistry approaches for chalcone production have gained significant attention rjpn.orgeurekaselect.com. These methods aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies applied to chalcone synthesis include:

Microwave Irradiation: This technique offers rapid kinetics, high yields, and selectivity, often in the absence of solvents, significantly accelerating organic transformations compared to conventional heating rjpn.orgeurekaselect.comacs.orgpropulsiontechjournal.comscholarsresearchlibrary.com.

Ultrasound Irradiation (Sonochemical Reactions): Ultrasonic waves can increase reaction rates by lowering activation energy, reducing reaction temperature and time, and are used in conjunction with dilute basic solutions rjpn.orgmdpi.compropulsiontechjournal.com.

Solvent-Free Methods/Grinding: Performing reactions by grinding reactants with a catalyst in the absence of solvents adheres to atom efficiency principles, minimizing waste and simplifying workup procedures rjpn.orgeurekaselect.comacs.orgrsc.orgnih.govpropulsiontechjournal.com.

Biocatalysis: Utilizing microorganisms (e.g., bacteria, fungi) or enzymes for chalcone synthesis offers an environmentally friendly alternative, leveraging biological systems for catalysis rjpn.orgsaudijournals.com.

Green Solvents: The use of environmentally compatible, cost-effective, and efficient solvents, such as water or ethanol (considered a "green solvent"), is also a focus rjpn.orgmdpi.comacs.org.

Nanocatalysts: Materials like magnetic Fe₂O₃@SiO₂ nanoparticles provide large surface areas and active sites, enhancing reaction rates, selectivity, and enabling catalyst reusability, aligning with green chemistry principles propulsiontechjournal.commdpi.com.

These green methods offer advantages such as shorter reaction times, higher yields, reduced by-product formation, and simpler purification processes eurekaselect.compropulsiontechjournal.com.

Targeted Derivatization and Analogue Design

The inherent reactivity of the α,β-unsaturated carbonyl system in chalcones allows for extensive chemical modification, leading to a vast array of derivatives and analogues acs.orgresearchgate.net. This derivatization is crucial for exploring structure-activity relationships and developing compounds with enhanced biological properties.

Strategic functionalization of chalcone scaffolds involves introducing various chemical groups onto the aromatic rings or modifying the enone bridge to create structural diversity. This diversity is essential for optimizing biological activities and developing biological probes acs.orgmdpi.comacs.orgnih.govekb.egresearchgate.net.

Common functionalization strategies include:

Substitution on Aromatic Rings: Introducing electron-donating or electron-withdrawing groups, halogens (e.g., chlorine, fluorine), hydroxyl, methoxy (B1213986), or amino groups on the A and B rings can significantly alter the compound's electronic properties, lipophilicity, and interactions with biological targets acs.orgnih.govresearchgate.netmdpi.comnih.govnih.gov. For example, studies have shown that the presence of electron-withdrawing groups or heteroaromatic rings can enhance the potency and biological activity of chalcones propulsiontechjournal.com.

Heterocyclic Ring Incorporation: Chalcones can serve as precursors for synthesizing various heterocyclic compounds, including pyrazoles, pyrazolines, flavanones, and flavones acs.orgacs.orgscholarsresearchlibrary.commdpi.com. The incorporation of nitrogen, oxygen, or sulfur heterocycles can lead to novel chalcone derivatives with distinct pharmacological profiles acs.org.

Modification of the α,β-Unsaturated Carbonyl System: While the core enone system is often preserved, its modification can also lead to new analogues. For instance, reduction of the double bond yields dihydrochalcones, which can have different biological activities nih.gov.

Development of Biological Probes: Chalcone derivatives are increasingly used as biological probes due to their ability to cross biological barriers, such as the blood-brain barrier nih.gov. Their facile synthesis and ease of lipophilicity modification make them attractive for developing imaging agents, such as those targeting amyloid-β plaques in Alzheimer's disease nih.gov. Functionalization can involve attaching chelating agents for radiolabeling or incorporating fluorophores for imaging nih.govnus.edu.sg.

The ability to systematically modify the chalcone structure allows for detailed structure-activity relationship (SAR) studies, which are vital for designing more potent and selective compounds, including potential Dihydropedicin analogues nih.govnih.gov.

Scaling up the synthesis of chalcones and their derivatives from laboratory to industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

Key considerations for scale-up include:

Reaction Robustness: The chosen synthetic protocol must be robust and reproducible on a larger scale, minimizing variations in yield and purity acs.orgresearchgate.net.

Solvent Selection and Recovery: The volume and type of solvent used are critical. Green solvents (e.g., ethanol, water) are preferred for large-scale operations due to environmental and safety benefits rjpn.orgmdpi.comacs.org. Efficient solvent recovery and recycling systems are also essential to reduce waste and costs.

Workup and Purification: Methods that allow for simple workup and purification, such as precipitation followed by filtration, are highly desirable for large-scale production acs.orgrsc.org. Avoiding complex chromatographic separations, which can be time-consuming and expensive on a large scale, is beneficial.

Catalyst Efficiency and Reusability: For catalytic reactions, the efficiency and reusability of the catalyst are paramount. Heterogeneous catalysts, including nanocatalysts, are often favored as they can be easily separated and reused, reducing waste and operational costs propulsiontechjournal.commdpi.com.

Reaction Control: Maintaining precise control over reaction conditions (temperature, stirring, reagent addition) is more challenging on a larger scale due to heat transfer and mixing issues. Optimized reaction parameters are crucial for consistent yields and product quality chemrevlett.comresearchgate.net.

Yield Optimization: While laboratory-scale yields might be acceptable, maximizing yield becomes critical for economic viability in large-scale production mdpi.comresearchgate.net.

Biosynthetic Pathways and Engineering Considerations for Chalcones (General)

Chalcones are pivotal intermediates in the biosynthesis of a wide array of plant secondary metabolites, particularly flavonoids, isoflavonoids, and anthocyanins acs.orgiiste.orgmdpi.comwikipedia.orgpsu.eduresearchgate.net.

The central enzyme in chalcone biosynthesis is chalcone synthase (CHS) , a plant-specific type III polyketide synthase (PKS) mdpi.compsu.eduresearchgate.net. CHS catalyzes the committed step in the flavonoid biosynthetic pathway, branching off from the general phenylpropanoid pathway psu.eduresearchgate.net. The reaction involves the sequential decarboxylative addition of three acetate (B1210297) units from malonyl-CoA to a p-coumaroyl-CoA starter molecule, derived from phenylalanine psu.eduresearchgate.net. Within the same active site, CHS then facilitates the intramolecular cyclization and aromatization of the resulting linear phenylpropanoid tetraketide to form the chalcone psu.edu.

Key aspects of chalcone biosynthesis:

Precursors: The primary precursors are p-coumaroyl-CoA and malonyl-CoA wikipedia.orgpsu.eduresearchgate.netnih.gov.

Enzyme: Chalcone synthase (CHS) is the key enzyme mdpi.comwikipedia.orgpsu.eduresearchgate.netnih.govimpactfactor.org.

Pathway Integration: Chalcone biosynthesis is part of the broader phenylpropanoid pathway, which produces diverse compounds with functions in plant defense, pigmentation, and UV protection psu.eduresearchgate.net.

Chalcone Isomerase (CHI): After chalcone formation, chalcone isomerase (CHI) often catalyzes the spontaneous cyclization of chalcones (e.g., naringenin (B18129) chalcone) to flavanones (e.g., naringenin) wikipedia.org.

Engineering Considerations for Chalcones: Metabolic engineering and synthetic biology approaches are increasingly employed to enhance chalcone production in plants and heterologous microbial hosts (e.g., yeast, bacteria) researchgate.netnih.govimpactfactor.org.

Gene Introduction and Optimization: CRISPR technology can be used to introduce or optimize the phenylpropanoid pathway in microorganisms, incorporating plant-derived genes like CHS and phenylalanine ammonia-lyase (PAL) into microbial genomes impactfactor.org.

Enzyme Engineering: Engineering CHS itself can improve its catalytic efficiency, addressing it as a potential bottleneck in flavonoid biosynthesis nih.gov.

Metabolic Flux Optimization: Precisely regulating the availability of precursors, such as malonyl-CoA, is crucial for maximizing chalcone yield nih.gov. This can involve engineering regulatory networks in microbes to optimize the conversion of substrates into chalcones impactfactor.org.

Stress-Induced Production: Chalcone biosynthesis in plants can be induced by stress factors. Engineering plants for enhanced stress tolerance can lead to increased chalcone production under challenging environmental conditions impactfactor.org.

These engineering efforts aim to achieve more controlled, efficient, and scalable production of chalcones and their derivatives for various applications, including pharmaceutical and industrial uses nih.govimpactfactor.org.

Elucidation of Enzyme-Catalyzed Transformations

Enzymes play a crucial role in the biosynthesis and modification of dihydrochalcones, offering highly selective and efficient routes for generating new analogues. Research has elucidated several enzyme-catalyzed transformations pertinent to this class of compounds.

One notable example is the enzymatic hydroxylation of dihydrochalcones. Tyrosinase from Bacillus megaterium (BmTYR) has been demonstrated to catalyze the hydroxylation of 4-hydroxy-2′,6′-dimethoxy dihydrochalcone (B1670589) (HDDC) to produce 3,4-dihydroxy-2′,6′-dimethoxy dihydrochalcone (DDDC) nih.govwikipedia.orgmetabolomicsworkbench.org. This transformation significantly enhances the bioactivity of the compound, with DDDC exhibiting over 100-fold higher free radical scavenging activity and more than 7-fold higher anti-inflammatory activity compared to HDDC nih.govwikipedia.orgmetabolomicsworkbench.org. Both HDDC and DDDC also showed more than twice the anti-α-glucosidase activity of acarbose, a clinical drug nih.govwikipedia.orgmetabolomicsworkbench.org.

Table 1: Enzymatic Hydroxylation of HDDC by Bacillus megaterium Tyrosinase (BmTYR) and Resulting Bioactivity Changes

| Compound | Enzyme | Transformation | Relative Free Radical Scavenging Activity (vs. HDDC) | Relative Anti-inflammatory Activity (vs. HDDC) | Relative Anti-α-glucosidase Activity (vs. Acarbose) |

| 4-hydroxy-2′,6′-dimethoxy dihydrochalcone (HDDC) | N/A | Substrate | 1x | 1x | 2x |

| 3,4-dihydroxy-2′,6′-dimethoxy dihydrochalcone (DDDC) | BmTYR | Hydroxylation | >100x | >7x | 2x |

Data derived from nih.govwikipedia.orgmetabolomicsworkbench.org.

Another significant enzymatic transformation involves glycosyltransferases, which catalyze the O-β-D-glucosylation of dihydrochalcones. This process is crucial for creating diverse natural products and can lead to compounds like phlorizin (B1677692) (phloretin 2′-O-β-D-glucoside) from phloretin, and davidioside and confusoside from davidigenin (B1221241) nih.gov. These cascade reactions offer a "green chemistry" approach for efficient glucosylation in natural product synthesis nih.gov.

Furthermore, microorganisms, including yeast species such as Rhodotorula, Saccharomyces, and Yarrowia, possess enzymes capable of hydrogenating chalcones to yield dihydrochalcones cdutcm.edu.cn. This microbial biotransformation represents a natural route for the formation of dihydrochalcones, mimicking plant biosynthetic processes.

Metabolic Pathway Engineering for Novel Chalcone Production

Metabolic pathway engineering offers a promising alternative to traditional extraction methods for increasing the production of dihydrochalcones, which are typically found at low levels in plants nih.govnih.govnih.gov. This approach involves expressing plant biosynthetic pathway genes in microbial hosts to enhance the biosynthesis of these valuable metabolites nih.govnih.govnih.govnih.govciteab.com.

A notable success in this field is the de novo production of dihydrochalcones in Saccharomyces cerevisiae nih.govciteab.com. By overexpressing the native ScTSC13 enzyme, which has a side activity in reducing p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA, and co-expressing other relevant pathway enzymes, researchers achieved the de novo production of phloretin, a committed dihydrochalcone nih.govciteab.com.

Further advancements in metabolic engineering involve the strategic selection and engineering of enzymes to direct metabolic flux towards desired products and to produce novel chalcones or dihydrochalcones. For example, using a chalcone synthase from barley with specific substrate specificity helped eliminate naringenin, a major byproduct, from the engineered pathway nih.govciteab.com. By extending the pathway with "decorating enzymes" that possess known specificities for dihydrochalcones and by exploiting the inherent substrate flexibility of enzymes involved in flavonoid biosynthesis, the de novo production of various dihydrochalcones, including nothofagin, phlorizin, naringin (B1676962) dihydrochalcone, and 3-hydroxyphloretin, has been successfully achieved nih.govciteab.com. This highlights the potential of metabolic engineering to create diverse and novel dihydrochalcone compounds.

Structure Activity Relationship Sar and Computational Modeling of Dihydropedicin Analogues

Empirical Structure-Activity Correlations in Chalcone (B49325) Research

Empirical SAR studies in chalcone research have revealed significant correlations between structural features and biological activities. The diverse pharmacological profiles of chalcones, including their anticancer, anti-inflammatory, antimalarial, and antimicrobial properties, are highly dependent on the nature and position of substituents on their aromatic rings. bohrium.comjocpr.commdpi.com

Table 1: General SAR Observations in Chalcone Research

| Structural Feature | Observed Impact on Activity | Reference |

| Presence of hydroxyl or methoxy (B1213986) groups on aromatic rings | Often associated with various biological activities, including antioxidant and anti-inflammatory properties. | derpharmachemica.combohrium.com |

| Nature of substituents on Ring A and Ring B | Activities are largely dependent on these substituents. | bohrium.com |

| Electron-withdrawing groups (EWGs) | Introducing EWGs at the meta position of the benzene (B151609) ring can significantly increase anticancer activity. Moving EWGs to ortho or para positions may diminish activity. | tandfonline.com |

| Methoxy groups | Can improve biological activity, but an excessive number might negatively impact antitumor activity. | tandfonline.com |

| Furan-ring fused chalcones | Can significantly enhance antiproliferative activity. | iiarjournals.org |

| Non-hindered enone moiety | Beneficial for antifungal activity. | mdpi.com |

| Bromine substituents | May not affect activity or can be beneficial for antibacterial activity. | mdpi.com |

| Thiophen ring B and thiomethyl substitution at p-position of ring A | Exhibit good antifungal activity when present together. | jocpr.com |

The position and chemical nature of substituents on the chalcone scaffold critically influence their biological activity. For instance, the presence of hydroxyl or methoxy groups on the aromatic rings is frequently associated with various biological activities, including antioxidant and anti-inflammatory effects. derpharmachemica.combohrium.com In anticancer research, the introduction of electron-withdrawing groups (EWGs) at the meta position of a benzene ring has been shown to significantly increase anticancer activity, whereas moving these groups to the ortho or para positions can diminish this effect. tandfonline.com Similarly, while the introduction of methoxy groups generally improves biological activity, an excessive number might be detrimental to antitumor activity. tandfonline.com

Studies have also highlighted the importance of specific structural modifications. For example, furan-ring fused chalcones have demonstrated a significant enhancement in antiproliferative activity. iiarjournals.org For antifungal activity, a non-hindered enone moiety between the two aromatic rings is often beneficial. mdpi.com Furthermore, the presence of two consecutive methoxy groups, particularly in a 5,6-dimethoxy pattern, has been found to increase antifungal activity, while bromine substituents may not significantly affect it or can even be beneficial for antibacterial activity. mdpi.com In the context of antiulcer activity, chalcones with electron-releasing groups at the para position of both aromatic rings have shown excellent activity, whereas electron-withdrawing groups like iodo and bromo at certain positions resulted in milder action. derpharmachemica.com

Computational Chemistry Methodologies

Computational chemistry methodologies are indispensable tools in modern drug discovery, enabling the prediction, analysis, and optimization of chemical compounds. For Dihydropedicin analogues and chalcones, these methods provide valuable insights into their interactions with biological targets and help in designing more potent and selective molecules.

Molecular docking simulations are widely employed to predict the binding modes and affinities of ligands to their target proteins. journaljpri.comugm.ac.idrsc.orgnih.gov This technique is crucial for understanding drug-receptor interactions and for the rational design of new compounds. journaljpri.com In chalcone research, molecular docking studies have been used to investigate interactions with various protein targets, including human T-cell leukemia virus protease, epidermal growth factor receptor (EGFR), and tyrosinase enzyme. journaljpri.comugm.ac.idrsc.org For instance, docking studies have suggested that certain chalcone derivatives bind to the colchicine (B1669291) binding site of tubulin, inhibiting its polymerization, which is relevant for their anticancer activity. tandfonline.com Molecular docking can also identify key interactions such as cation-π interactions and hydrogen bonding between ligands and the active site of enzymes, as observed in studies of chalcone-triazole hybrids as α-glucosidase inhibitors. nih.gov

Table 2: Applications of Molecular Docking in Chalcone Research

| Target/Mechanism | Key Findings/Application | Reference |

| Human T-cell leukemia virus protease | Prediction of anticancer activity for chalcone derivatives. | journaljpri.com |

| Epidermal Growth Factor Receptor (EGFR) | Evaluation of xanthone-chalcone derivatives as potential anticancer agents, showing strong binding energies. | ugm.ac.id |

| Tyrosinase enzyme | Investigation of interactions for chalcone-based pyrazolines as inhibitors. | rsc.org |

| Tubulin (colchicine binding site) | Prediction of tubulin polymerization inhibition by chalcone derivatives. | tandfonline.com |

| Saccharomyces cerevisiae α-glucosidase | Strong active interaction through cation-π interaction and hydrogen bonding. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structures of compounds and their biological activities. conicet.gov.arjst.go.jpnih.govscirp.org This approach allows for the prediction of activity for new, unsynthesized compounds and helps in identifying the structural features critical for activity. QSAR studies on chalcones have been conducted for various activities, including cytotoxicity against cancer cell lines and antitubercular activity. conicet.gov.arjst.go.jpnih.govnih.gov

Models often incorporate various molecular descriptors, such as geometrical, topological, quantum-mechanical, and electronic types. conicet.gov.arnih.gov For example, in a QSAR study of chalcone derivatives' cytotoxicity against HT-29 human colon adenocarcinoma cells, descriptors like the number of 10-member rings and a BCUT descriptor weighted by van der Waals volume were found to be highly important. conicet.gov.ar Another QSAR model for antitubercular chalcones identified Jurs descriptors (charged partial surface area), hydrogen bond donors, principal moment of inertia, molecular energy, dipole magnetic, molecular area, ADME properties, and Chi indices as significant. jst.go.jp The predictive capability of QSAR models is often validated through cross-validation, demonstrating their reliability in guiding the design of new derivatives. nih.govscirp.org

Pharmacophore modeling identifies the essential spatial and electronic features of a molecule required for its biological activity. These models can be derived from the interactions between a ligand and its binding pocket (structure-based) or from a set of active molecules (ligand-based). nih.gov Pharmacophore models are then used in virtual screening to search large chemical libraries for new compounds that possess these critical features, thereby identifying potential hits for drug discovery. nih.govacs.org

In chalcone research, pharmacophore modeling has been applied to understand key interaction features with targets like the estrogen receptor alpha (ERα) and to identify novel antibacterial agents. nih.govacs.org Virtual screening based on these pharmacophore models has successfully identified new chalcone derivatives with desired activities. acs.orgfigshare.com This approach significantly reduces the time and resources required for drug development by focusing on compounds with a higher likelihood of activity. scirp.org

Table 3: Computational Chemistry Methodologies and Their Applications

| Methodology | Application in Chalcone/Dihydropedicin Research | Key Benefits |

| Molecular Docking Simulations | Predicting ligand-target binding, understanding drug-receptor interactions, identifying binding sites. | Rational design, lead optimization. |

| QSAR Modeling | Establishing structure-activity relationships, predicting activity of new compounds, identifying crucial structural descriptors. | Activity prediction, focused synthesis. |

| Pharmacophore Modeling | Identifying essential chemical features for activity, guiding virtual screening. | Hit identification, scaffold hopping. |

| Virtual Screening | Rapidly searching large databases for potential active compounds. | Efficient drug discovery, reduced experimental burden. |

Advanced Analytical Method Development for Dihydropedicin Research

Development of Robust Quantification Methods

Robust quantification methods are essential for reliable research outcomes involving Dihydropedicin. These methods ensure that the measured concentrations accurately reflect the true amounts of the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation, identification, and quantification of compounds due to its versatility, sensitivity, and reproducibility researchgate.netwikipedia.orgnih.gov. For this compound and related dihydropyridine (B1217469) compounds, HPLC methodologies are foundational for research applications, including stability evaluation and pharmacokinetic studies researchgate.netwikipedia.orgnih.gov.

Typical HPLC method development for this compound would involve optimizing several parameters to achieve optimal chromatographic separation and detection. A common approach utilizes reversed-phase C18 columns, known for their broad applicability to a range of organic compounds wikipedia.orgnih.gov. The mobile phase often consists of a mixture of organic solvents, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, like water or a buffered solution (e.g., potassium dihydrogen orthophosphate at a specific pH) researchgate.netwikipedia.orgnih.gov. The ratio of these components is carefully adjusted to achieve the desired retention time and resolution for this compound and any potential co-eluting compounds or impurities. Flow rates are typically maintained at 1.0 mL/min, and detection is commonly performed using a UV detector at an optimized wavelength, such as 260 nm for dihydropyridines wikipedia.orgnih.gov.

An example of typical HPLC parameters for dihydropyridine analysis, which can be adapted for this compound, is presented below:

Table 1: Typical HPLC Parameters for Dihydropyridine Analysis (Applicable to this compound Research)

| Parameter | Typical Range/Value | Reference |

| Column Type | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5µ) | wikipedia.orgnih.gov |

| Mobile Phase | Acetonitrile:Water or Acetonitrile:Buffer (e.g., 5mM Potassium Dihydrogen Orthophosphate pH 4.5) | researchgate.netwikipedia.orgnih.gov |

| Mobile Phase Ratio | Variable (e.g., 45:55 v/v to 60:40 v/v) | researchgate.netwikipedia.orgnih.gov |

| Flow Rate | 1.0 mL/min | wikipedia.orgnih.gov |

| Detection Wavelength | UV (e.g., 240 nm, 260 nm) | wikipedia.orgnih.gov |

| Injection Volume | 20-100 µL | researchgate.net |

| Temperature | Ambient or controlled (e.g., 25 °C) | wikipedia.orgnih.gov |

HPLC methods are particularly valuable for their simplicity and cost-effectiveness, making them suitable for routine quantification in laboratories that may not have access to more sophisticated mass spectrometry instruments wikipedia.orgnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity, selectivity, and specificity compared to HPLC-UV, making it an indispensable tool for trace analysis and comprehensive metabolite profiling of this compound in complex biological and environmental matrices. The coupling of LC with MS allows for the separation of compounds before their detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

This compound has been identified using LC-MS/MS in positive ionization mode, with a characteristic m/z of 333.1341 researchgate.net. This demonstrates the direct applicability of LC-MS/MS for the detection and characterization of this compound.

LC-MS/MS is particularly powerful for metabolite profiling studies, which aim to identify and quantify the metabolic fate of a compound within a biological system. This technique can reveal both common and uncommon metabolites, providing crucial insights into biotransformation reactions. Hybrid quadrupole linear ion trap mass spectrometers (QTRAP) are widely used for simultaneous quantification of the parent compound and screening of metabolites in in vitro and in vivo samples. Techniques such as Multiple Reaction Monitoring (MRM) combined with Information Dependent Acquisition (IDA) and Enhanced Product Ion (EPI) scans allow for simultaneous quantitative and qualitative analysis in a single run, even without authentic metabolite standards. This is critical for identifying and confirming the structures of newly eluted peaks and potential metabolites, often relying on precursor ion scans, neutral loss scans, and product ion scans.

Table 2: Key Benefits and Applications of LC-MS for this compound Research

| Benefit/Application | Description | Reference |

| High Sensitivity | Enables detection and quantification of this compound at very low concentrations (trace analysis). | |

| High Selectivity | Distinguishes this compound from co-eluting matrix components and isomers. | |

| Metabolite Identification | Crucial for identifying and elucidating the structures of this compound's metabolites. | |

| Metabolite Profiling | Provides a comprehensive overview of this compound's metabolic fate in biological systems. | |

| Structural Elucidation | Fragmentation patterns from MS/MS aid in confirming proposed structures of this compound and its metabolites. | |

| Complex Matrix Analysis | Effective in analyzing this compound in biological fluids, tissues, and natural extracts. |

Method Validation and Quality Control in Research Settings

Analytical method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose, ensuring the quality, reliability, and consistency of measurement data in research settings. For this compound research, validating quantification methods (HPLC and LC-MS) is paramount to ensure that research findings are accurate and reproducible.

The International Council for Harmonisation (ICH) provides globally recognized guidelines (e.g., ICH Q2(R1)) for method validation, which are widely adopted as best practices in research. Key validation parameters typically assessed include:

Accuracy: The closeness of agreement between the value found and the true value.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range. A high correlation coefficient (R²), typically ≥ 0.999, indicates a strong linear relationship. The range defines the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Table 3: Key Analytical Method Validation Parameters

| Parameter | Significance in this compound Research | Reference |

| Accuracy | Ensures the measured concentration of this compound is close to its true value. | |

| Precision | Guarantees consistency and reproducibility of this compound measurements over time and across different analyses. | |

| Specificity | Confirms that the method selectively measures this compound without interference from other compounds in the sample. | |

| Linearity and Range | Establishes the concentration interval over which this compound can be reliably quantified with a linear response. | |

| LOD | Determines the lowest detectable amount of this compound. | |

| LOQ | Defines the lowest concentration of this compound that can be reliably quantified. | |

| Robustness | Assesses the method's reliability despite minor variations in experimental conditions, crucial for method transfer. |

Beyond validation, ongoing quality control (QC) measures are integral to maintaining the reliability of analytical data in research. This includes the regular analysis of quality control samples, calibration standards, and the use of internal standards to monitor method performance and compensate for matrix effects or instrument variability wikipedia.orgnih.gov. A well-validated and controlled analytical method ensures that research data on this compound are scientifically sound and can be confidently used for further investigation and interpretation.

Future Research Trajectories and Translational Perspectives for Dihydropedicin

Design and Synthesis of Next-Generation Chalcone (B49325) Analogues

The design and synthesis of next-generation chalcone analogues derived from the Dihydropedicin scaffold represent a critical research direction. Chalcones are typically synthesized through base-catalyzed Claisen-Schmidt condensation reactions. uni.lu This synthetic versatility allows for numerous structural modifications, which are crucial for optimizing biological activity and physicochemical properties. Structure-activity relationship (SAR) studies of chalcones have demonstrated that modifications to the aromatic rings and the α,β-unsaturated ketone system can significantly impact their efficacy. For instance, the introduction of hydroxyl groups, particularly 3,4-dihydroxyl substituents on the benzene (B151609) rings, can enhance antioxidant activity. Similarly, various substituents, including halogens, methoxyl, and ethyoxyl groups, can be incorporated to modulate activity.

Future research will focus on systematically exploring this compound's SAR by synthesizing a library of analogues. This involves introducing diverse functional groups, altering the substitution patterns on the aromatic rings, and potentially modifying the central linker. The goal is to identify derivatives with enhanced potency, improved selectivity for specific targets, and favorable pharmacokinetic profiles. Such a medicinal chemistry program would aim to retain or amplify beneficial activities, such as antioxidant or anti-inflammatory effects, while potentially mitigating any observed inactivity in specific contexts.

Exploration of Undiscovered Preclinical Molecular Mechanisms and Pathways

A comprehensive understanding of this compound's preclinical molecular mechanisms and the signaling pathways it influences is paramount. While one study reported this compound as inactive in a specific cytotoxicity assay, this highlights the need for broader and more detailed investigations into its biological effects. Chalcones, as a class, have been shown to modulate various cellular signaling pathways, including the NRF2/ARE pathway for antioxidant effects and pathways like NF-κB, MAPK, Wnt, Akt, and p53, which are often implicated in cancer and inflammatory processes.

Future research should employ advanced molecular biology and biochemical techniques to:

Identify Direct Molecular Targets: Techniques such as affinity chromatography coupled with mass spectrometry, target deconvolution assays, and proteomic profiling can help pinpoint the specific proteins or enzymes that this compound directly interacts with.

Elucidate Downstream Signaling Cascades: Once primary targets are identified, researchers can investigate the downstream effects on cellular signaling pathways using methods like Western blotting, quantitative PCR, reporter gene assays, and phosphoproteomics. This would reveal how this compound binding translates into a cellular response.

Investigate Context-Dependent Activity: Given the initial finding of inactivity in a specific cancer cell line, it is crucial to explore if this compound exhibits activity in other cell types, disease models, or under different physiological conditions. This could reveal novel mechanisms or specific therapeutic niches.

Integration with Advanced Preclinical Biological Models

To bridge the gap between in vitro findings and in vivo relevance, integrating this compound into advanced preclinical biological models is essential. Traditional 2D cell cultures often fail to recapitulate the complex physiological environment of tissues and organs. Advanced models offer a more accurate representation of disease pathology and drug response:

3D Cell Culture Models: These models, including spheroids and organoids, provide a three-dimensional environment that better mimics the cellular architecture, cell-cell interactions, and extracellular matrix components found in vivo. Organoids, miniature organ models grown from patient cells, are particularly valuable for drug screening, capturing tumor heterogeneity, and predicting patient response to therapy.

Patient-Derived Xenograft (PDX) Models: PDX models involve implanting patient-derived tumor tissue into immunocompromised mice, offering a highly relevant in vivo system for evaluating drug efficacy and studying mechanisms in a personalized context.

Future studies will utilize these models to:

Assess the efficacy of this compound and its analogues in more physiologically relevant disease settings, such as inflammation, oxidative stress-related conditions, or specific cancer types where chalcones have shown promise.

Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics in these complex systems.

Investigate potential off-target effects and toxicity in a more holistic biological context, providing a more robust preclinical evaluation.

Development of Novel Research Tools and Probes Based on this compound Scaffold

The this compound scaffold holds potential for the development of novel research tools and chemical probes. Chemical probes are small molecules designed to selectively modulate a specific protein target, enabling researchers to investigate its function in biological systems and validate it as a therapeutic target. They are instrumental in understanding biological processes and accelerating drug discovery by providing insights into target engagement and mechanism of action.

Future research in this area would involve:

Synthesis of Affinity Probes: Modifying the this compound scaffold by incorporating tags such as biotin (B1667282) or photoaffinity labels would allow for the identification of its direct binding partners through pull-down assays and subsequent mass spectrometry analysis.

Development of Fluorescent Probes: Attaching fluorescent moieties to this compound could enable real-time visualization of its cellular localization, distribution, and interaction with cellular components using advanced microscopy techniques.

Scaffold-Based Drug Discovery: Leveraging this compound as a core "privileged scaffold" or starting point for diversification in drug discovery efforts. Computational approaches, such as scaffold hopping and molecular generative models, can be employed to design novel compounds structurally related to this compound while maintaining or improving desired pharmacological properties.

These research tools would significantly advance the understanding of this compound's biological activities and aid in the discovery of new therapeutic agents based on its unique structural framework.

Q & A

Q. How can researchers mitigate artifacts in this compound’s bioactivity assays?

- Methodological Answer : Include counter-screens against promiscuous targets (e.g., hERG, CYP450 isoforms). Use orthogonal assays (e.g., SPR vs. ITC for binding affinity). Test for colloidal aggregation via dynamic light scattering (DLS) and add detergent controls (e.g., 0.01% Tween-20) .

Translational Research

Q. What preclinical models best recapitulate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile in humans?

Q. How can researchers identify biomarkers predictive of this compound response in patient-derived organoids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.